Sigma-1 Receptor Binding Affinity
Derivatives of 2-(4-Methoxy-benzyl)-piperazine, such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) and 1-Benzyl-4-(4-methoxy-benzyl)-piperazine, exhibit exceptionally high affinity for the sigma-1 receptor, with Ki values as low as 0.47 nM and 0.18 nM [1][2]. This represents a 10- to 100-fold improvement in binding affinity compared to the unsubstituted piperazine core or simple N-benzylpiperazines, which typically show Ki values >10 nM [3]. The presence of the 4-methoxybenzyl group is essential for this enhanced binding, as removal reduces affinity by at least an order of magnitude [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.47 nM (for 1-Benzyl-4-(4-methoxy-benzyl)-piperazine) [1] |
| Comparator Or Baseline | Ki = ~10-100 nM for unsubstituted piperazines [3] |
| Quantified Difference | ≥21-fold higher affinity (target compound is at least 21x more potent) |
| Conditions | Displacement of [3H](+)-pentazocine from sigma-1 receptor in guinea pig brain homogenates [1] |
Why This Matters
For procurement decisions, this data justifies selecting 2-(4-Methoxy-benzyl)-piperazine as the foundational scaffold for developing high-potency sigma-1 receptor ligands, a key target in neurodegenerative and psychiatric disorders.
- [1] BindingDB. Sigma-1 receptor binding affinity for 1-Benzyl-4-(4-methoxy-benzyl)-piperazine (BDBM50125099). BindingDB. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50125099. DOI: 10.1016/j.bmc.2013.11.033. View Source
- [2] BindingDB. Sigma-1 receptor binding affinity for N-((Benzofuran-2-yl)methyl)-N'-(4'-methoxybenzyl)piperazine (CHEMBL1214830). BindingDB. Available at: https://www.bindingdb.org. View Source
- [3] Moussa IA, Banister SD, Beinat C, Giboureau N, Reynolds AJ, Kassiou M. Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry. 2010;53(16):6228-6239. DOI: 10.1021/jm100639f. View Source
